molecular formula C15H25N3O4S B5426520 N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5426520
M. Wt: 343.4 g/mol
InChI Key: ZBTSMBOOHFAPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC-121, is a novel synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide acts as a selective agonist for the delta-opioid receptor, which is involved in pain perception and the reward system. By activating this receptor, this compound produces analgesic and anti-addictive effects. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as reduce drug-seeking behavior. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its high purity, which ensures consistent results. Another advantage is its selectivity for the delta-opioid receptor, which allows for targeted effects. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of pain and inflammation, as it has been shown to have analgesic and anti-inflammatory effects. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of tert-butyl acrylate with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then reacted with piperidine and ethylsulfonyl chloride to form the final product, this compound. The synthesis process yields a high purity compound that is suitable for use in scientific research.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-5-23(20,21)18-8-6-11(7-9-18)14(19)16-13-10-12(22-17-13)15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTSMBOOHFAPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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